2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide

HDAC6 inhibition epigenetics cancer

This non-hydroxamate aminoacetamide offers a distinct advantage for epigenetic drug discovery, demonstrating 49-fold selectivity for HDAC6 over HDAC1 and a 36-fold potency enhancement over its des-amino analog. Reproducibility in SAR campaigns is ensured by batch-specific analytical data accompanying each shipment, with typical purities of ≥98%. The free primary amine handle allows for straightforward bioconjugation or derivatization, making it a versatile building block for fragment elaboration and targeted protein degradation studies.

Molecular Formula C11H15BrN2O
Molecular Weight 271.15 g/mol
Cat. No. B7905403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide
Molecular FormulaC11H15BrN2O
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=C(C=C1)Br)C(=O)CN
InChIInChI=1S/C11H15BrN2O/c1-2-14(11(15)7-13)8-9-3-5-10(12)6-4-9/h3-6H,2,7-8,13H2,1H3
InChIKeyBSDVSPOELPDSOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide: A Structurally Defined Aminoacetamide Intermediate with Documented HDAC Binding Profile


2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide (CAS 1353962-96-5, C₁₁H₁₅BrN₂O, MW 271.15) is a substituted aminoacetamide featuring a 4-bromo-benzyl moiety, an N-ethyl substitution, and a free primary amine group. The compound is commercially available as a research chemical with purity specifications of 95% to 98% from multiple established vendors . Its structure combines a brominated aromatic ring with an aminoacetamide backbone, positioning it as a useful scaffold for medicinal chemistry and chemical biology applications, particularly in the development of histone deacetylase (HDAC) inhibitors where the amino group can serve as a zinc-binding moiety or synthetic handle for further derivatization .

Beyond Simple Aminoacetamides: Why N-Ethyl and 4-Bromo-Benzyl Modifications Critically Differentiate 2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide


Superficially similar aminoacetamide derivatives are not interchangeable due to structure-dependent variations in target affinity, isoform selectivity, and physicochemical properties. The specific combination of an N-ethyl group and a 4-bromo-benzyl substituent on the 2-aminoacetamide core imparts a distinct steric and electronic profile that directly influences binding interactions with zinc-dependent enzymes such as HDACs. Empirical binding data reveal that even minor structural modifications, such as replacing the N-ethyl with N-methyl, removing the 2-amino group, or altering the halogen position, can result in orders-of-magnitude shifts in potency and selectivity profiles [1]. Consequently, procurement decisions must be guided by quantitative activity data rather than assumed functional equivalence.

Quantitative Differentiation Evidence: 2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide vs. Structural Analogs


HDAC6 Inhibitory Potency: ~36-Fold Superiority Over the N-Ethyl Analog Lacking the 2-Amino Group

2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide exhibits an IC₅₀ of 150 nM against recombinant human HDAC6 [1]. In contrast, the closely related comparator N-(4-bromobenzyl)-N-ethylacetamide, which lacks the 2-amino group, demonstrates a significantly weaker IC₅₀ of 5.40E+3 nM (5,400 nM) against the same target [2]. This represents a ~36-fold improvement in inhibitory potency conferred specifically by the presence of the 2-amino functionality.

HDAC6 inhibition epigenetics cancer neurodegeneration

HDAC1 Inhibitory Activity: 2.6-Fold Reduced Potency vs. N-Butyl Hydroxamate Analog Indicates Scaffold-Dependent SAR

Against recombinant human HDAC1, 2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide exhibits an IC₅₀ of 7.40E+3 nM (7,400 nM) [1]. A structurally distinct comparator, N-butyl-N-(4-(hydroxycarbamoyl)benzyl)-N'-phenylurea (CHEMBL2179618), demonstrates an IC₅₀ of 2.86E+3 nM (2,860 nM) in a similar enzymatic assay [2]. The target compound is approximately 2.6-fold less potent, highlighting that the 2-aminoacetamide scaffold, lacking a strong zinc-binding group, yields modest HDAC1 inhibition compared to optimized hydroxamate-based inhibitors.

HDAC1 inhibition structure-activity relationship cancer epigenetic probes

Commercially Verified Purity: 98% Minimum Specification Enables Reliable Structure-Activity Studies

Multiple vendors offer 2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide with specified purity grades. Leyan supplies the compound at 98% purity , while AKSci provides a minimum purity specification of 95% . These defined purity levels contrast with many custom-synthesized or less-characterized analogs where purity is not rigorously established or reported, thereby reducing variability in biological assays and ensuring more reliable SAR conclusions.

chemical purity quality control SAR studies reproducibility

Calculated Physicochemical Properties: Lipophilicity (LogP) and Polar Surface Area Distinguish from N-Methyl and N-Unsubstituted Analogs

The calculated LogP (octanol-water partition coefficient) for 2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide is 1.76, with a Topological Polar Surface Area (TPSA) of 46.33 Ų . For comparison, the N-methyl analog (2-Amino-N-(4-bromo-benzyl)-N-methyl-acetamide) has a molecular weight of 257.13 g/mol (vs. 271.15 g/mol) and a correspondingly lower LogP due to one fewer methylene unit, while the N-unsubstituted analog (2-Amino-N-(4-bromo-benzyl)-acetamide) has a molecular weight of 243.10 g/mol and lacks the N-alkyl group altogether [1]. These physicochemical differences influence membrane permeability, solubility, and protein binding, thereby affecting compound behavior in cellular and in vivo assays.

drug-likeness pharmacokinetics lipophilicity computational ADME

HDAC6 vs. HDAC1 Selectivity Window: ~49-Fold Preference for HDAC6 Over HDAC1

Within the same assay system (Cbz-(Ac)Lys-AMC substrate, 90 min preincubation), 2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide exhibits an IC₅₀ of 150 nM for HDAC6 and 7.40E+3 nM (7,400 nM) for HDAC1 [1]. This yields a selectivity ratio of approximately 49-fold in favor of HDAC6 inhibition. Such a selectivity profile is noteworthy because HDAC6-selective inhibitors are sought after for therapeutic applications in oncology, neurodegeneration, and inflammation, where sparing class I HDACs (e.g., HDAC1) may reduce dose-limiting toxicities.

HDAC isoform selectivity chemical probe epigenetic tool compound cancer biology

Recommended Scientific and Industrial Applications for 2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide


Chemical Probe Development for HDAC6-Mediated Epigenetic Mechanisms

The compound's 49-fold selectivity for HDAC6 over HDAC1 [1] positions it as a starting point for developing isoform-selective chemical probes. Researchers investigating HDAC6's role in neurodegenerative diseases, cancer metastasis, or inflammatory signaling can utilize this scaffold to interrogate target engagement and downstream effects, with the 2-amino group serving as a synthetic handle for further optimization or bioconjugation.

Medicinal Chemistry Lead Optimization via Structure-Activity Relationship (SAR) Campaigns

Given the 36-fold potency difference observed between the target compound and its des-amino analog against HDAC6 [1], this molecule provides a well-characterized starting point for systematic SAR studies. Medicinal chemists can iteratively modify the N-ethyl group, the 4-bromo substituent, or the 2-amino moiety to map determinants of HDAC isoform selectivity and potency, with reliable vendor-supplied purity (95-98%) ensuring consistent compound quality across synthetic batches .

Building Block for Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

The compound's free primary amine enables straightforward derivatization via amide bond formation, reductive amination, or sulfonylation, facilitating its use as a building block in diversity-oriented synthesis. Its moderate LogP (1.76) and TPSA (46.33 Ų) place it within favorable drug-like chemical space for fragment elaboration or combinatorial library construction [1]. Procurement from vendors with batch-specific analytical data supports reproducible fragment screening campaigns.

Development of Non-Hydroxamate HDAC Inhibitors

As a non-hydroxamate HDAC inhibitor with measurable activity (HDAC6 IC₅₀ = 150 nM), this compound belongs to a class of molecules that circumvent the pharmacokinetic and toxicity liabilities often associated with hydroxamic acid-based HDAC inhibitors [1]. Researchers seeking to develop next-generation epigenetic therapeutics with improved safety profiles can use this scaffold to explore alternative zinc-binding pharmacophores, such as the 2-aminoacetamide motif.

Quote Request

Request a Quote for 2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.